N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 951611-26-0
VCID: VC4982707
InChI: InChI=1S/C14H18N4O/c1-3-4-9-15-14(19)13-10-18(17-16-13)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,19)
SMILES: CCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C
Molecular Formula: C14H18N4O
Molecular Weight: 258.325

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 951611-26-0

Cat. No.: VC4982707

Molecular Formula: C14H18N4O

Molecular Weight: 258.325

* For research use only. Not for human or veterinary use.

N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide - 951611-26-0

Specification

CAS No. 951611-26-0
Molecular Formula C14H18N4O
Molecular Weight 258.325
IUPAC Name N-butyl-1-(4-methylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C14H18N4O/c1-3-4-9-15-14(19)13-10-18(17-16-13)12-7-5-11(2)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,15,19)
Standard InChI Key UUJMPPCZLYCBSH-UHFFFAOYSA-N
SMILES CCCCNC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step strategy combining cycloaddition and amidation reactions. A prominent method utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core, followed by amide coupling with N-butylamine. For instance, electrochemical synthesis routes employing 1,1'-carbonyldiimidazole (CDI) in acetonitrile have been reported to achieve high yields (≥85%) . Alternative approaches include the use of γ-Fe₂O₃@TiO₂-EG-CuII nanocatalysts for green synthesis in aqueous media, which minimizes byproducts and enhances scalability .

Crystallographic Insights

X-ray diffraction studies reveal that N-butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 14.3158 Å, b = 8.3972 Å, c = 13.0871 Å, and β = 108.04° . The molecular conformation exhibits a dihedral angle of 11.71° between the triazole ring and the carboxamide group, optimizing hydrogen-bonding interactions. Hirshfeld surface analysis further identifies dominant C–H···O and N–H···O interactions, contributing to lattice stability .

Table 1: Crystallographic Data for N-Butyl-1-(p-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Volume1495.90 ų
Z4
Density1.271 g/cm³

Biological Activity and Mechanism of Action

Pregnane X Receptor (PXR) Modulation

N-Butyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibits dual inverse agonist/antagonist activity against PXR, a nuclear receptor implicated in drug metabolism and cancer resistance. Competitive binding assays demonstrate low nanomolar potency (IC₅₀ = 0.65 μM for binding; IC₅₀ = 0.48 μM for inverse agonism) . Structural analogs with 3-tert-butyl substitutions show enhanced activity, underscoring the importance of hydrophobic interactions in the ligand-binding domain .

Structure-Activity Relationships (SAR)

Role of Substituents

  • N-Butyl Group: The N-butyl chain enhances lipophilicity (clogP = 3.2), facilitating membrane permeation. Replacement with shorter alkyl chains (e.g., methyl) reduces PXR binding affinity by 15-fold .

  • p-Tolyl Moiety: The para-methyl group on the aryl ring prevents π-π stacking with Phe305 in PXR, favoring antagonist conformations .

Table 2: Impact of Substituents on PXR Activity

CompoundR₁Binding IC₅₀ (μM)
N-Butyl derivativep-Tolyl0.65
N-Piperidinyl analog2,6-Di-Et9.4

Applications in Medicinal Chemistry

Drug Resistance Reversal

As a PXR antagonist, this compound reverses multidrug resistance in cancer cells by inhibiting efflux transporters like P-glycoprotein. Co-administration with paclitaxel reduces the IC₅₀ of the chemotherapeutic agent by 58% in resistant MCF-7 cells .

Antimicrobial Development

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), likely through inhibition of dihydrofolate reductase .

Future Directions

  • Hybrid Drug Development: Conjugation with platinum(II) complexes may enhance anticancer efficacy while mitigating resistance .

  • Green Chemistry Innovations: Expanding solvent-free synthesis protocols to reduce environmental impact .

  • Targeted Delivery Systems: Encapsulation in lipid nanoparticles to improve bioavailability and tumor penetration.

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